Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate
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Overview
Description
Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a triazolopyrimidine core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and formamide.
Introduction of the Propoxyphenyl Group: This step involves the substitution of a suitable phenyl derivative with a propoxy group, often using a nucleophilic substitution reaction.
Condensation with Diethyl Malonate: The final step involves the condensation of the triazolopyrimidine derivative with diethyl malonate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate has several scientific research applications:
Medicinal Chemistry: The compound’s triazolopyrimidine core is of interest for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Pharmaceuticals: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure may be exploited for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-methoxyphenyl)amino)methylene)malonate
- Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-ethoxyphenyl)amino)methylene)malonate
Uniqueness
Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate is unique due to the presence of the propoxy group, which can influence its biological activity and physicochemical properties. This makes it distinct from similar compounds with different substituents, potentially offering unique advantages in specific applications.
Biological Activity
Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate is a complex compound with potential biological activities. Its structure incorporates a triazolo-pyrimidinone framework, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N6O6. The compound features a diethyl malonate moiety linked to a triazolo-pyrimidinone derivative through an amino-methylene bridge.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts:
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, triazolo-pyrimidines have been shown to inhibit tankyrases, enzymes involved in the regulation of cellular processes related to cancer progression. The inhibition of tankyrase activity is particularly relevant in the treatment of cancers associated with aberrant Wnt signaling pathways .
Antimicrobial Properties
Compounds derived from triazoles and pyrimidines often display antimicrobial activities. Research has demonstrated that similar derivatives possess antifungal and antibacterial properties against various pathogens. The specific mechanisms may involve disruption of microbial cell membranes or interference with critical metabolic pathways .
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of triazolo-pyrimidinones, it was found that derivatives showed potent cytotoxicity against several cancer cell lines. The compound under investigation was effective in inducing apoptosis in cancer cells via the activation of caspase pathways. This suggests that this compound may similarly induce apoptosis through analogous mechanisms .
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial activity of triazole derivatives against common fungal strains such as Aspergillus niger and Fusarium oxysporum. Results indicated that these compounds exhibited significant antifungal activity comparable to standard antifungal agents. The structure–activity relationship (SAR) analysis suggested that modifications to the phenyl ring could enhance efficacy .
Data Summary Table
Properties
CAS No. |
66975-54-0 |
---|---|
Molecular Formula |
C21H24N6O6 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
diethyl 2-[[3-(7-oxo-2,6-dihydrotriazolo[4,5-d]pyrimidin-5-yl)-4-propoxyanilino]methylidene]propanedioate |
InChI |
InChI=1S/C21H24N6O6/c1-4-9-33-15-8-7-12(22-11-14(20(29)31-5-2)21(30)32-6-3)10-13(15)17-23-18-16(19(28)24-17)25-27-26-18/h7-8,10-11,22H,4-6,9H2,1-3H3,(H2,23,24,25,26,27,28) |
InChI Key |
ITGFXWLYTIYANG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC)C2=NC3=NNN=C3C(=O)N2 |
Origin of Product |
United States |
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